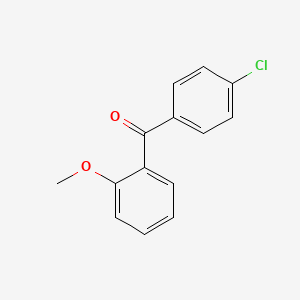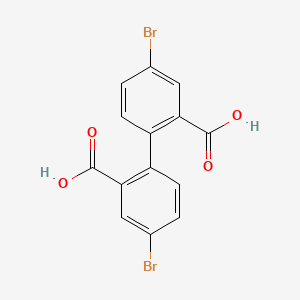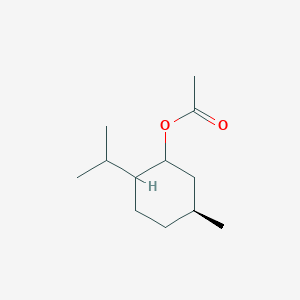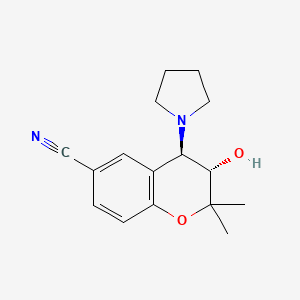
Polygalasaponin V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polygalasaponin V is a natural product found in Polygala japonica with data available.
科学的研究の応用
Potential Antipsychotic Properties : Polygalasaponins have demonstrated antipsychotic efficacy, potentially useful in treating psychotic illnesses. This is attributed to their antagonist properties on dopamine and serotonin receptors, as observed in various in vivo tests (Chung et al., 2002).
Cognitive Enhancement : In studies involving mice with induced amnesia, polygalasaponins showed cognitive-enhancing effects. This includes improvement in spatial reference memory and reduction in the error frequency in cognitive tests. The antioxidant properties of these compounds were suggested as a possible mechanism (Xu et al., 2011).
Sleep-Enhancing Effects : Research indicates that tenuifolin, a major constituent of polygalasaponins, can enhance sleep in mice. This effect involves increasing non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, possibly through the activation of GABAergic systems and inhibition of noradrenergic systems (Cao et al., 2016).
Anti-Inflammatory Activity : Triterpenoid saponins and phenylpropanoid glycosides isolated from Polygala japonica, including tenuifolin and polygalasaponins, have demonstrated anti-inflammatory effects. This could potentially be leveraged in treatments for neuro-inflammatory disorders (Quang et al., 2018).
Cardioprotective Effects : Polygalasaponin F has been shown to protect myocardial cells from oxidative stress and apoptosis in cases of ischemic myocardial injury, suggesting a potential role in treating cardiac conditions related to cerebral hypoxia and ischemia (Zhou et al., 2019).
Neuroprotective Effects : Polygalasaponin F facilitates long-term potentiation in the hippocampus of adult rats, which could be beneficial in cognitive function enhancement. This action involves the activation of NMDA receptors and several signaling pathways, indicating its potential in treating neurodegenerative diseases (Sun et al., 2012).
特性
分子式 |
C58H94O27 |
|---|---|
分子量 |
1223.3 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O27/c1-24-41(81-46-38(70)33(65)28(64)20-76-46)42(82-50-44(73)58(75,22-62)23-77-50)40(72)48(78-24)83-43-37(69)35(67)30(19-60)80-49(43)85-51(74)57-14-12-52(2,3)16-26(57)25-8-9-32-53(4)17-27(63)45(84-47-39(71)36(68)34(66)29(18-59)79-47)54(5,21-61)31(53)10-11-56(32,7)55(25,6)13-15-57/h8,24,26-50,59-73,75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-,58+/m0/s1 |
InChIキー |
OIVDEBIGYOTPKV-AEORMTLBSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




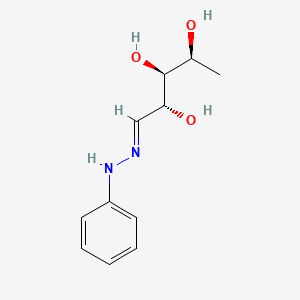
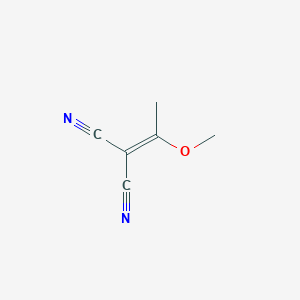
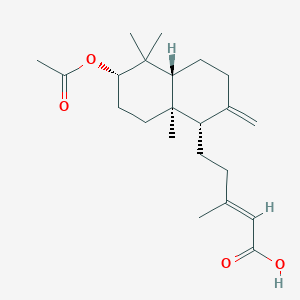
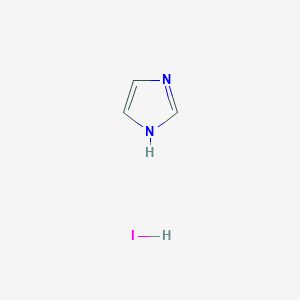
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)



